molecular formula C7H8ClN<br>C7H8ClN<br>ClC6H3(CH3)NH2 B7725893 4-Chloro-2-methylaniline CAS No. 87999-30-2

4-Chloro-2-methylaniline

Cat. No.: B7725893
CAS No.: 87999-30-2
M. Wt: 141.60 g/mol
InChI Key: CXNVOWPRHWWCQR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Chloro-2-methylaniline, also known as 4-Chloro-o-toluidine , is a carcinogenic compound . Its primary targets are macromolecules such as proteins, DNA, and RNA in the liver .

Mode of Action

The compound interacts with its targets through an enzymatic activity dependent upon reduced nicotinamide adenine dinucleotide . This leads to irreversible binding of radioactivity from labeled this compound to macromolecules in the reaction system . This activity is present in microsomes from rat liver and is inducible by phenobarbital .

Biochemical Pathways

The compound affects the biochemical pathways leading to the irreversible binding of radioactivity from labeled this compound to macromolecules . Two soluble products of microsomal enzymes have been identified: 5-chloro-2-hydroxylaminotoluene and 4,4′-dichloro-2,2′-dimethylazobenzene . The hydroxylamino compound is a more activated form of this compound .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is limited. It is known that the compound is extensively bound to protein, dna, and rna of rat liver .

Result of Action

The molecular and cellular effects of this compound’s action include the irreversible binding of the compound to macromolecules, leading to potential carcinogenic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound has been classified as a carcinogen , and its production has declined after it was shown to be highly carcinogenic

Biochemical Analysis

Biochemical Properties

4-Chloro-2-methylaniline plays a significant role in biochemical reactions. It interacts with proteins, DNA, and RNA of rat liver, becoming extensively bound to these macromolecules . It has been observed that macromolecules of some other tissues examined contained little radioactivity .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by binding to macromolecules such as proteins, DNA, and RNA within the cell

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. Enzymatic activity dependent upon reduced nicotinamide adenine dinucleotide leads to irreversible binding of radioactivity from labeled this compound to macromolecules in the reaction system .

Comparison with Similar Compounds

  • 2-Amino-5-chlorotoluene
  • 4-Chloro-o-toluidine
  • 2-Methyl-4-chloroaniline

Comparison: 4-Chloro-2-methylaniline is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to 2-Amino-5-chlorotoluene, it has a different position of the amino and chloro groups, affecting its chemical behavior and biological interactions . Its carcinogenic properties also distinguish it from other similar compounds, making it a subject of extensive research .

Properties

IUPAC Name

4-chloro-2-methylaniline
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InChI

InChI=1S/C7H8ClN/c1-5-4-6(8)2-3-7(5)9/h2-4H,9H2,1H3
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InChI Key

CXNVOWPRHWWCQR-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C=CC(=C1)Cl)N
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Molecular Formula

C7H8ClN
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Related CAS

3165-93-3 (hydrochloride)
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DSSTOX Substance ID

DTXSID1041508
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Molecular Weight

141.60 g/mol
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Physical Description

4-chloro-o-toluidine is a gray to white solid with a weak fishy odor. Sinks in water. Freezing point is 77 °F. (USCG, 1999), Grayish-white crystalline solid; [IARC], COLOURLESS TO BROWN SOLID IN VARIOUS FORMS OR LIQUID, Gray to white solid with a weak fishy odor.
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Boiling Point

466 °F at 760 mmHg (NTP, 1992), 241 °C @ 760 MM HG, 241 °C, 466 °F
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Flash Point

320 °F (NTP, 1992), 99 °C c.c., 320 °F
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), SOL IN HOT ALCOHOL, SPARINGLY SOL IN WATER, SOL IN ETHANOL & DILUTE ACIDS, Solubility in water, g/100ml at 25 °C: 0.095 (very poor)
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Density

greater than 1.1 at 68 °F (est) (USCG, 1999), 1.19 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, >1.1 (estimated)
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Vapor Density

Relative vapor density (air = 1): 4.9
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Vapor Pressure

0.04 [mmHg], Vapor pressure, Pa at 25 °C: 5.5
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Color/Form

Crystalline, fused, grayish-white solid (commercial product), LEAVES FROM ALCOHOL

CAS No.

95-69-2, 87999-30-2
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Melting Point

72 °F (NTP, 1992), 30 °C, 29-30 °C, 72 °F
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Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-2-methylaniline
Reactant of Route 2
4-Chloro-2-methylaniline
Reactant of Route 3
4-Chloro-2-methylaniline
Reactant of Route 4
4-Chloro-2-methylaniline
Reactant of Route 5
4-Chloro-2-methylaniline
Reactant of Route 6
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